

An In-depth Technical Guide to the Solubility of Mordant Red 19

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mordant red 19**

Cat. No.: **B1208130**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Mordant Red 19** (C.I. 18735), an azo dye with applications in various industrial and research settings. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for the quantitative determination of its solubility in various solvents.

Introduction to Mordant Red 19

Mordant Red 19, also known as Superchrome Red G, is a synthetic azo dye.^{[1][2]} Its chemical structure contains an azo bond (-N=N-) linking two aromatic rings.^[1] The molecule's properties, including its solubility, are influenced by its functional groups and overall structure. It is commonly used in textile dyeing, often in conjunction with a chromium mordant to form an insoluble complex on the fabric.

Chemical and Physical Properties:

- Molecular Formula: C₁₆H₁₂ClN₄NaO₅S^[3]
- Molecular Weight: 430.80 g/mol ^[3]
- CAS Registry Number: 1934-24-3 (sodium salt)^[1]

- Appearance: Red powder[2]

Solubility Profile of Mordant Red 19

Quantitative solubility data for **Mordant Red 19** in various solvents is not readily available in the reviewed scientific literature and chemical databases. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available qualitative data.

Solvent	Qualitative Solubility	Source
Water	Soluble (forms an orange-red solution)	[3]
Ethanol	Soluble to a certain extent (forms a brown-light orange solution)	[3]
Acetone	Soluble	[3]
Cellosolve (2-ethoxyethanol)	Soluble	[3]
Dimethyl Sulfoxide (DMSO)	Soluble	[2]
Other Organic Solvents	Insoluble	[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for **Mordant Red 19**, a standardized experimental protocol is required. The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Principle

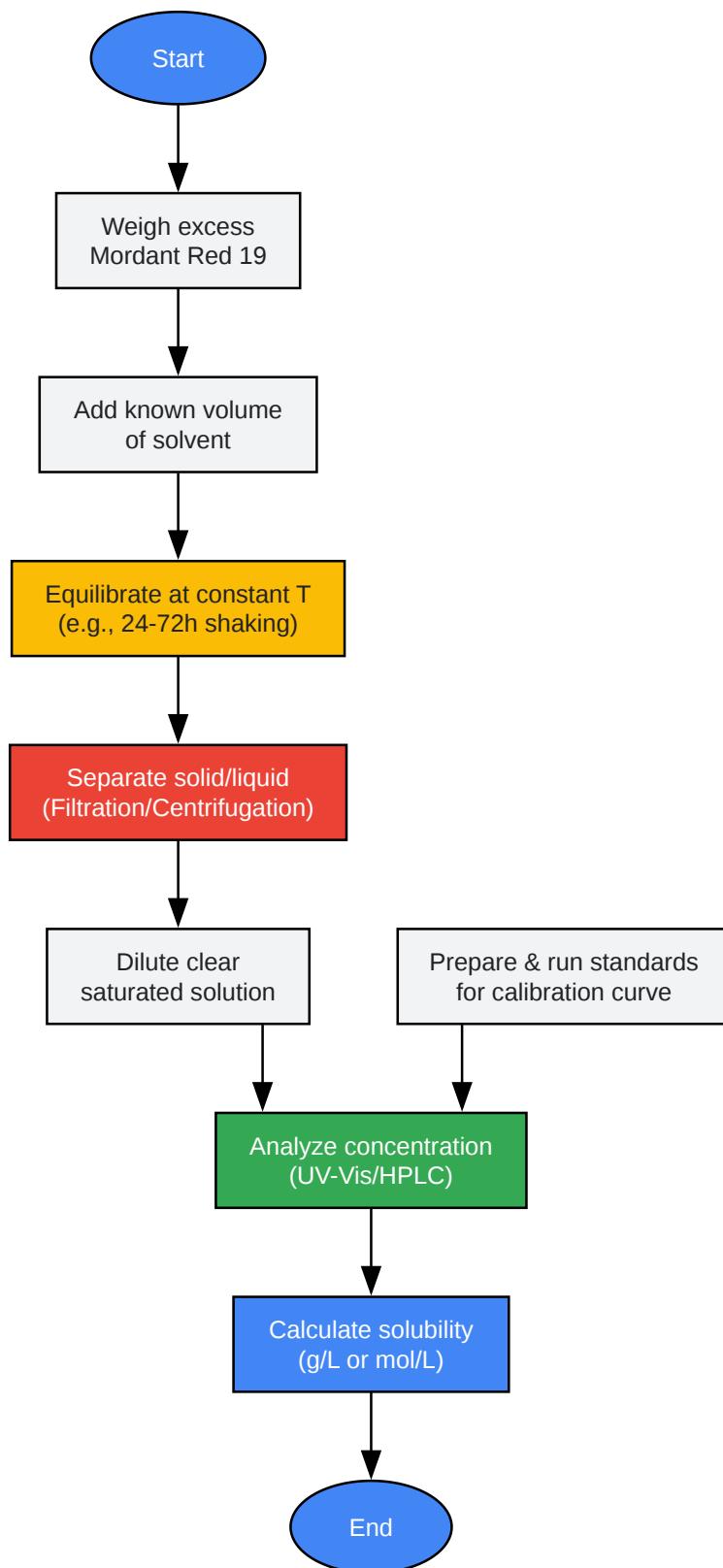
An excess amount of the solid solute (**Mordant Red 19**) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, resulting in a saturated solution in contact with the undissolved solid. The undissolved solid is then separated from the saturated solution by

filtration or centrifugation. The concentration of **Mordant Red 19** in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus

- Solute: **Mordant Red 19** (high purity)
- Solvents: A range of analytical grade solvents (e.g., deionized water, ethanol, methanol, acetone, dimethylformamide, etc.)
- Apparatus:
 - Analytical balance
 - Volumetric flasks and pipettes
 - Scintillation vials or flasks with screw caps
 - Orbital shaker or wrist-action shaker with a temperature-controlled chamber
 - Constant temperature water bath or incubator
 - Syringes and syringe filters (e.g., 0.22 μ m or 0.45 μ m pore size, compatible with the solvent)
 - Centrifuge (optional)
 - UV-Vis Spectrophotometer or HPLC system with a suitable detector (e.g., DAD or UV-Vis)

Experimental Procedure


- Preparation of Stock Standards (for calibration):
 - Accurately weigh a small amount of **Mordant Red 19** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

- Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. These will be used to create a calibration curve.
- Equilibration:
 - Add an excess amount of **Mordant Red 19** to a series of vials, ensuring there is enough solid to maintain saturation even after equilibration.
 - Accurately add a known volume of the desired solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed in a constant temperature bath for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. The filter material should be chemically inert to the solvent.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
- Analysis:
 - Using UV-Vis Spectrophotometry:
 - Determine the wavelength of maximum absorbance (λ_{max}) of **Mordant Red 19** in the chosen solvent by scanning a standard solution.
 - Measure the absorbance of the prepared standard solutions at the λ_{max} to construct a calibration curve (Absorbance vs. Concentration).

- Measure the absorbance of the diluted, filtered sample.
- Use the calibration curve to determine the concentration of **Mordant Red 19** in the diluted sample.
- Using HPLC:
 - Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detector wavelength) for the separation and quantification of **Mordant Red 19**.
 - Inject the standard solutions to create a calibration curve (Peak Area vs. Concentration).
 - Inject the diluted, filtered sample.
 - Use the calibration curve to determine the concentration of **Mordant Red 19** in the diluted sample.
- Calculation:
 - Calculate the concentration of **Mordant Red 19** in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of **Mordant Red 19** solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **Mordant Red 19**.

Conclusion

While quantitative solubility data for **Mordant Red 19** is not readily available, its qualitative solubility in common solvents is established. For researchers and professionals requiring precise solubility values, the provided experimental protocol based on the shake-flask method offers a robust framework for its determination. Accurate solubility data is crucial for various applications, including the formulation of dyeing baths, the development of analytical methods, and the assessment of its environmental fate and transport.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mordant red 19 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. worlddyeviety.com [worlddyeviety.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Mordant Red 19]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1208130#solubility-of-mordant-red-19-in-various-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com